molecular formula C9H6O2S B2411480 4-Hydroxy-1-benzothiophene-2-carbaldehyde CAS No. 1892706-91-0

4-Hydroxy-1-benzothiophene-2-carbaldehyde

Cat. No.: B2411480
CAS No.: 1892706-91-0
M. Wt: 178.21
InChI Key: CLRDIASMKZHZLW-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzothiophene-2-carbaldehyde ( 1892706-91-0) is a functionalized benzothiophene derivative with the molecular formula C 9 H 6 O 2 S and a molecular weight of 178.21 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. Benzothiophene cores are recognized as privileged structures in medicinal chemistry, forming the backbone of several therapeutic agents . The presence of both an aldehyde group and a hydroxy substituent on the benzothiophene scaffold makes this compound a particularly useful building block for the synthesis of more complex heterocyclic systems. It can undergo various reactions, including condensations and cyclizations, to generate diverse chemical libraries for biological screening . While specific clinical applications for this exact molecule are still under investigation, related benzo[b]thiophene-2-carbaldehyde derivatives have been synthesized and studied for their potential to target human IgM Fc Domains, demonstrating the broader pharmaceutical relevance of this chemical class . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRDIASMKZHZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 4 Hydroxy 1 Benzothiophene 2 Carbaldehyde Synthesis and Reactions

Elucidation of Reaction Pathways in Benzothiophene (B83047) Scaffold Construction

The construction of the benzothiophene ring system can be approached through several distinct mechanistic strategies, including ionic and radical pathways. The choice of pathway is often dictated by the available starting materials and the desired substitution pattern on the final product.

A prominent pathway for the synthesis of the benzo[b]thiophene-2-carbaldehyde core involves a one-pot sequence starting from an acyclic precursor like methylthiobenzene (thioanisole). mdpi.comresearchgate.net This mechanism is initiated by a double lithiation reaction, a process where two protons are abstracted from the substrate by a strong organolithium base, typically butyllithium (BuLi). mdpi.com The presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) is crucial; it acts as a ligand that complexes with butyllithium, breaking down its aggregate structure and increasing its basicity and reactivity. mdpi.comresearchgate.net

The reaction proceeds via the TMEDA-promoted abstraction of two protons: one from the ortho position of the benzene (B151609) ring and one from the thiomethyl group. mdpi.com This results in a key dilithiated intermediate. mdpi.comresearchgate.net This biscarbanion is a powerful bifunctional nucleophile. nih.govresearchgate.net

Following the double deprotonation, the intermediate is treated with a formylating agent, such as N,N-dimethylformamide (DMF). mdpi.com The two lithium centers react in a diformylation process, introducing two aldehyde groups to yield a dialdehyde intermediate. mdpi.comresearchgate.net This sets the stage for the subsequent ring-closing reaction.

The dialdehyde intermediate generated from the diformylation step is primed for intramolecular cyclization. mdpi.comresearchgate.net This transformation proceeds via a base-mediated intramolecular aldol-type condensation. mdpi.com The base, which can be lithium dimethylamide (Me₂NLi) formed during the formylation step, abstracts an acidic α-proton from the carbon of the former thiomethyl group. researchgate.net This generates a carbanion (enolate) that acts as an intramolecular nucleophile. researchgate.net

The carbanion then attacks the electrophilic carbonyl carbon of the ortho-aldehyde group. researchgate.net This nucleophilic attack results in the formation of a five-membered ring, creating an aldolate intermediate. researchgate.net The formation of five- or six-membered rings is generally favored in such intramolecular reactions due to their thermodynamic stability and minimal ring strain. libretexts.org The final step involves an acid-catalyzed dehydration of the aldol addition product upon workup. researchgate.net This elimination of a water molecule results in the formation of a double bond, leading to the stable, aromatic benzothiophene ring system. researchgate.netmasterorganicchemistry.com

StepDescriptionKey ReagentsIntermediate
1. Double Lithiation Deprotonation at the ortho- and thiomethyl positions of a thioanisole precursor.Butyllithium (BuLi), TMEDADilithiated Intermediate
2. Diformylation Addition of two formyl groups to the lithiated sites.N,N-dimethylformamide (DMF)Dialdehyde Intermediate
3. Aldol Condensation Base-mediated intramolecular cyclization via enolate formation and nucleophilic attack.Me₂NLi (in situ)Aldolate Intermediate
4. Dehydration Acid-catalyzed elimination of water to form the aromatic ring.Aqueous Acid (workup)Final Benzothiophene Product

This interactive table summarizes the key stages of the double lithiation and intramolecular aldol condensation pathway for benzothiophene scaffold synthesis.

Alternative to ionic pathways, radical-mediated reactions provide a powerful method for constructing the benzothiophene scaffold. These reactions typically involve the generation of a radical species that initiates a cyclization cascade. rsc.orgacs.org

One common strategy involves the formation of an aryl radical which then undergoes an intramolecular attack on a sulfur-containing moiety to form the C-S bond and close the ring. rsc.org For instance, an aryl radical can be generated from an ortho-methylthioaryldiazonium salt under visible-light photocatalytic conditions. rsc.org This radical then attacks an alkyne, leading to cyclization.

Another approach uses a radical initiator, such as azobisisobutyronitrile (AIBN), to promote the heterocyclodehydration of precursors like 1-(2-mercaptophenyl)-2-yn-1-ols. researchgate.net Similarly, thiyl radicals, generated from thiophenols in the presence of an oxidant, can add to a C-C triple bond, initiating a cyclization process to form the benzothiophene ring. rsc.org AgNO₂ has also been used to catalyze a radical cyclization of 2-alkynylthioanisoles with elemental selenium and arylboronic acids, suggesting a mechanism involving an aryl selenium radical intermediate. acs.org

Radical PathwayInitiator/CatalystPrecursor TypeMechanistic Feature
Photocatalytic AnnulationEosin Y / Visible Lighto-Methylthioaryldiazonium saltSingle-electron transfer generates an aryl radical. rsc.org
Substitutive HeterocyclodehydrationAIBN / Heat1-(2-Mercaptophenyl)-2-yn-1-olRadical initiator promotes cyclization. researchgate.net
Oxidative AnnulationMn(OAc)₃ / O₂Thiophenol and alkyneO₂-triggered hydrogen abstraction forms a thiyl radical. rsc.org
Selenium Radical CascadeAgNO₂2-Alkynylthioanisole, Se, Arylboronic acidIn situ generation of an aryl selenium radical. acs.org

This interactive table outlines various radical-mediated pathways for the synthesis of the benzothiophene core.

Kinetic Studies of Key Synthetic Transformations

Specific kinetic data for the synthesis of 4-Hydroxy-1-benzothiophene-2-carbaldehyde are not extensively detailed in the available literature. However, general kinetic principles of the key reaction types can be considered. Deprotonation reactions, such as the initial lithiation of thioanisole, are typically very fast acid-base reactions.

Catalytic Roles in Reaction Mechanisms

While some synthetic routes proceed stoichiometrically, many rely on catalysts or promoters to facilitate key transformations.

TMEDA in Lithiation: In the double lithiation pathway, TMEDA is best described as a reaction promoter or activator. It chelates the lithium ions of the butyllithium oligomers, breaking them into more reactive monomers or dimers. mdpi.comresearchgate.net This sequestration increases the effective basicity of the organolithium reagent and helps direct the deprotonation to the ortho position via a complex-induced proximity effect.

Transition Metal Catalysis: Palladium catalysts are widely employed in alternative syntheses of the benzothiophene scaffold, particularly in cross-coupling reactions to form the critical aryl-sulfur bond. rsc.org For example, Pd-catalyzed reactions can facilitate the cyclization of ortho-alkynylaryl bromides with a sulfur source. rsc.org The catalytic cycle typically involves steps like oxidative addition, migratory insertion, and reductive elimination. Other transition metals, including copper and gold, are also used to catalyze cyclization reactions of functionalized acetylenes. researchgate.netorganic-chemistry.org

Radical Initiators and Photocatalysts: In radical-mediated pathways, the catalyst's role is to generate the initial radical species that starts a chain reaction. This can be a thermal initiator like AIBN, which decomposes upon heating to produce radicals, or a photocatalyst like Eosin Y, which, upon irradiation with visible light, initiates a single-electron transfer process to generate the reactive radical. rsc.orgresearchgate.net

Acid/Base Catalysis: The intramolecular aldol condensation is a classic example of acid or base catalysis. Bases, such as sodium ethoxide or in situ generated lithium amides, catalyze the reaction by generating the nucleophilic enolate. researchgate.netmalayajournal.org Acids catalyze the final dehydration step by protonating the hydroxyl group, turning it into a good leaving group (water). masterorganicchemistry.com

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Hydroxy 1 Benzothiophene 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Hydroxy-1-benzothiophene-2-carbaldehyde, both ¹H and ¹³C NMR would provide critical information for structure confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the hydroxyl proton, and the aromatic protons on the benzothiophene (B83047) ring system. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The hydroxyl proton (OH) signal is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons will exhibit a complex splitting pattern. The proton on the thiophene (B33073) ring (H3) would likely appear as a singlet, while the protons on the benzene (B151609) ring (H5, H6, and H7) would show characteristic coupling patterns (e.g., doublets and triplets) reflecting their positions relative to each other and the hydroxyl group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 180-190 ppm. The carbon bearing the hydroxyl group (C4) would be significantly shielded compared to the corresponding carbon in the unsubstituted benzothiophene, appearing at a lower chemical shift. The other aromatic carbons would also have distinct chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CHO9.5 - 10.5 (s)180 - 190
OHVariable (br s)-
C2-140 - 150
H37.5 - 8.0 (s)120 - 130
C3-120 - 130
C3a-135 - 145
C4-150 - 160
H56.8 - 7.2 (d)110 - 120
C5-110 - 120
H67.0 - 7.4 (t)120 - 130
C6-120 - 130
H77.2 - 7.6 (d)115 - 125
C7-115 - 125
C7a-130 - 140

Note: s = singlet, d = doublet, t = triplet, br s = broad singlet. Predicted values are based on data for related compounds and known substituent effects.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the aldehyde would give rise to a sharp and intense peak, typically in the range of 1670-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch of the aldehyde would also be observable, though typically weaker than in the IR spectrum. The C-S bond of the thiophene ring may also give rise to a characteristic Raman signal.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (phenolic)3200-3600 (broad, strong)Weak
C-H stretch (aromatic)3000-3100 (medium)Strong
C-H stretch (aldehyde)2700-2900 (weak)Medium
C=O stretch (aldehyde)1670-1700 (strong, sharp)Medium
C=C stretch (aromatic)1400-1600 (multiple bands, medium)Strong
C-O stretch (phenolic)1200-1300 (strong)Medium
C-S stretch600-800 (weak)Medium

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

The fragmentation pattern would likely involve the initial loss of a hydrogen atom from the aldehyde group to give a stable [M-H]⁺ ion. Another prominent fragmentation pathway would be the loss of the formyl group (CHO), resulting in an [M-29]⁺ ion. The presence of the benzothiophene ring would lead to characteristic fragment ions for this heterocyclic system. The hydroxyl group could also influence the fragmentation, potentially through rearrangements.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment Description
[M]⁺[C₉H₆O₂S]⁺Molecular Ion
[M-1]⁺[C₉H₅O₂S]⁺Loss of H from aldehyde
[M-29]⁺[C₈H₅OS]⁺Loss of CHO group
[M-CO]⁺[C₈H₆OS]⁺Loss of carbon monoxide

Note: M represents the molecular weight of this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the benzothiophene system, along with the aldehyde and hydroxyl substituents, would result in characteristic absorption bands in the UV-Vis spectrum.

The spectrum is expected to show multiple absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The π → π* transitions of the conjugated aromatic system are likely to appear as strong absorptions at shorter wavelengths. The n → π* transition of the carbonyl group would be observed as a weaker absorption at a longer wavelength. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiophene-2-carbaldehyde.

Advanced Spectroscopic Techniques for Isomeric Differentiation

Distinguishing this compound from its other positional isomers (e.g., 5-hydroxy, 6-hydroxy, or 7-hydroxy derivatives) would require advanced spectroscopic techniques.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be invaluable. COSY would establish the connectivity between adjacent protons, allowing for the unambiguous assignment of the aromatic protons. HMQC would correlate the proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range couplings between protons and carbons, which is crucial for determining the substitution pattern on the benzene ring.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can identify protons that are close in space. This would be particularly useful in confirming the position of the hydroxyl group relative to the protons on the benzene ring.

High-Resolution Mass Spectrometry (HRMS): While standard MS provides the nominal mass, HRMS can determine the exact mass with high precision, confirming the elemental composition of the molecule and its fragments.

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to further fragmentation, MS/MS can provide more detailed structural information that may differ between isomers.

By combining the data from these advanced techniques, a complete and unambiguous structural elucidation of this compound and its differentiation from other isomers can be achieved.

Computational and Theoretical Investigations of 4 Hydroxy 1 Benzothiophene 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the properties of molecular systems.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used method for optimizing molecular geometries and understanding the electronic characteristics of compounds. For analogous molecules like 4-hydroxybenzaldehyde, calculations are often performed using the B3LYP functional with a 6-31G(d,p) basis set to determine the most stable conformation and to analyze electronic properties. mdpi.com Such studies confirm the molecular structure through theoretical means. mdpi.com The optimization process yields key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

While specific geometric parameters for 4-Hydroxy-1-benzothiophene-2-carbaldehyde are not available in the searched literature, DFT calculations on similar aromatic aldehydes provide a reference for expected values. For instance, in related uracil (B121893) derivatives, calculated bond lengths for C=O, C-C, and O-H are found to be in close agreement with experimental data. nih.gov This high level of accuracy demonstrates the reliability of DFT methods in predicting the structural parameters of organic molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.commdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower kinetic stability, as it requires less energy to undergo electronic transitions. mdpi.com This property is often associated with enhanced non-linear optical (NLO) activity. mdpi.com For the related compound 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap has been calculated to be approximately 5.01 eV, indicating significant chemical stability. mdpi.com In a study of various thiophene (B33073) sulfonamide derivatives, the energy gaps were found to range from 3.44 eV to 4.65 eV, reflecting their general stability. mdpi.com For a series of benzothiophene (B83047) derivatives, one compound, APR1d, was noted for its high reactivity, which was supported by a very small HOMO-LUMO gap of 0.0679 eV. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gap for the Analogous Compound 4-Hydroxybenzaldehyde. mdpi.com
ParameterEnergy (eV)
EHOMOData not available in source
ELUMOData not available in source
Energy Gap (ΔE)5.01

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MESP surface is color-coded to represent different potential values; typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.comresearchgate.net

In the analysis of 4-hydroxybenzaldehyde, the MESP map shows that the most electron-rich regions (red) are located around the oxygen atom of the carbonyl group. mdpi.com Conversely, the electron-poor regions (blue) are found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group. mdpi.com This distribution helps in identifying the reactive sites of the molecule. mdpi.com For other thiophene derivatives, MESP analysis similarly reveals that negative potential is concentrated on electronegative atoms like oxygen, while positive potential is localized on hydrogen atoms. researchgate.net

Table 2: MESP Color Coding and Corresponding Reactivity for 4-Hydroxybenzaldehyde. mdpi.com
Color on MESP MapPotentialRegion TypePredicted Reactivity
RedNegativeElectron-richSite for electrophilic attack
BluePositiveElectron-poorSite for nucleophilic attack

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are frequently used to predict various spectroscopic properties, including vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These theoretical predictions can be correlated with experimental data to confirm molecular structures and to aid in the assignment of spectral bands.

For instance, in the study of 4-hydroxybenzaldehyde, the theoretical electronic spectrum was calculated using the TD-DFT approach. The predicted absorption bands were observed at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com Such calculations provide valuable insights into the electronic transitions occurring within the molecule. While specific predicted spectroscopic data for this compound were not found, the established methodologies are readily applicable.

Mechanistic Insights from Computational Modeling

Computational modeling has become an indispensable tool for elucidating complex organic reaction mechanisms. rsc.org By mapping potential energy surfaces, chemists can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of how a reaction proceeds. nih.govrsc.org DFT calculations are commonly employed to investigate the kinetics and thermodynamics of reaction steps. nih.gov

Recent advances have allowed for the study of increasingly complex systems, including asymmetric catalysis and reactions involving non-covalent interactions. rsc.org Although no specific mechanistic studies involving this compound were identified in the literature, computational approaches could be applied to investigate its synthesis or subsequent reactions, such as condensations or oxidations.

Structure-Reactivity Relationship Prediction via Computational Methods

Computational methods are powerful for predicting and explaining structure-reactivity relationships. By calculating various molecular descriptors, such as orbital energies, charge distributions, and reactivity indices (e.g., chemical hardness, softness, and electrophilicity), researchers can rationalize the observed reactivity of a series of related compounds. researchgate.netelsevierpure.com

4 Hydroxy 1 Benzothiophene 2 Carbaldehyde As a Synthetic Building Block

Precursor for Complex Organic Molecules

There is a lack of specific documented instances in the searched scientific literature where 4-Hydroxy-1-benzothiophene-2-carbaldehyde has been explicitly used as a starting material for the total synthesis or formal synthesis of complex natural products or other intricate organic molecules.

Synthesis of Functionalized Heterocycles

While benzothiophene (B83047) aldehydes, in general, are known to be precursors for various heterocyclic systems (e.g., through reactions of the aldehyde functionality), specific examples detailing the cyclization or condensation reactions of this compound to form other functionalized heterocycles are not described in the available literature.

Integration into Multi-Component Reactions (e.g., Ugi-Type Reactions)

Multi-component reactions, such as the Ugi reaction, are powerful tools in combinatorial chemistry and drug discovery. These reactions typically involve an aldehyde or ketone. Although aldehydes are a key component of Ugi-type reactions, no specific studies were found that report the use of this compound as the aldehyde component in such transformations.

Development of Novel Organic Scaffolds

The development of novel molecular scaffolds is crucial for expanding chemical space in drug discovery. The benzothiophene ring system is a well-established scaffold. However, there is no specific information available that details the elaboration of this compound into new and unique molecular frameworks or scaffolds for medicinal chemistry or materials science applications.

Applications of 4 Hydroxy 1 Benzothiophene 2 Carbaldehyde in Materials Science Research

Organic Electronics Applications

There is no available research on the use of 4-Hydroxy-1-benzothiophene-2-carbaldehyde in organic electronics.

No studies have been published that characterize or utilize this compound as an organic semiconductor.

The role of this compound as a precursor for functional materials has not been explored in any available scientific literature.

Polymer Synthesis and Functional Polymers

Information regarding the use of this compound in polymer synthesis or for the creation of functional polymers is absent from current scientific records.

Optoelectronic Material Development

There are no documented instances of this compound being used or investigated for the development of optoelectronic materials.

Conclusions and Future Research Trajectories

Summary of Current Research Landscape

The current body of scientific literature indicates that while the parent compound, 1-benzothiophene-2-carbaldehyde, and its various derivatives have been the subject of considerable investigation, dedicated research focusing specifically on 4-Hydroxy-1-benzothiophene-2-carbaldehyde is markedly limited. The existing research on benzothiophenes broadly encompasses their synthesis, functionalization, and a wide array of applications in medicinal chemistry and materials science. benthamdirect.comresearchgate.net Benzothiophene (B83047) derivatives are recognized as privileged structures in drug discovery, forming the core of numerous biologically active compounds with antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. nih.govktu.edu Furthermore, their unique electronic and photoluminescent properties have led to their use in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgsemanticscholar.orgresearchgate.net

The synthetic strategies to access the benzothiophene scaffold are diverse, including cyclization techniques, transition metal-catalyzed reactions, and various functional group modifications. benthamdirect.comorganic-chemistry.org Research on hydroxy-substituted benzothiophenes, such as 5-hydroxy and 6-hydroxy derivatives, has demonstrated their potential as kinase inhibitors and selective estrogen receptor modulators, highlighting the significance of the hydroxyl group in tuning biological activity. acs.orgresearchgate.netnih.gov However, the specific influence of a hydroxyl group at the 4-position, in conjunction with a carbaldehyde group at the 2-position, remains an underexplored area. The aldehyde functionality at the C2 position is a versatile synthetic handle, readily participating in a variety of chemical transformations to build more complex molecular architectures. nih.govresearchgate.net

In essence, the current research landscape provides a strong foundation in general benzothiophene chemistry, but a significant knowledge gap exists concerning the specific properties, reactivity, and potential applications of this compound.

Identified Gaps in Knowledge and Future Directions

The nascent state of research on this compound presents numerous opportunities for future investigation. A primary gap is the lack of established, high-yield synthetic routes specifically tailored for this compound. While general methods for benzothiophene synthesis exist, the regioselective introduction of both a hydroxyl group at the C4 position and a carbaldehyde at the C2 position likely requires dedicated methodological development.

Furthermore, the full extent of its chemical reactivity is largely unknown. The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the benzothiophene ring system could lead to unique reactivity patterns that have yet to be explored. A systematic investigation into its participation in various organic reactions would be highly valuable.

The biological profile of this compound is another significant unknown. Given the broad spectrum of pharmacological activities associated with benzothiophene derivatives, a comprehensive screening of this compound for various biological activities is warranted. researchgate.netnih.gov The specific substitution pattern may confer novel therapeutic properties.

Finally, its potential in materials science remains untapped. The combination of the benzothiophene core with hydroxyl and aldehyde functionalities could give rise to interesting photophysical and electronic properties, making it a candidate for novel organic materials. acs.orgbgu.ac.il

Future research should, therefore, be directed towards:

Developing efficient and regioselective synthetic methods.

Conducting a thorough investigation of its chemical reactivity.

Performing comprehensive biological screenings to identify potential therapeutic applications.

Evaluating its properties for applications in materials science.

Potential for Novel Synthetic Methodologies

The development of novel and efficient synthetic methodologies for this compound is a crucial area for future research. Current synthetic strategies for substituted benzothiophenes often involve multi-step sequences. nih.gov Future efforts could focus on the development of more atom-economical and environmentally benign approaches.

One promising avenue is the exploration of transition-metal-catalyzed C-H functionalization. chemrxiv.org This could allow for the direct and regioselective introduction of the hydroxyl and formyl groups onto a pre-formed benzothiophene core, avoiding the need for pre-functionalized starting materials. Another area of interest is the development of domino or one-pot reactions that can construct the fully substituted heterocyclic system in a single synthetic operation from simple precursors. nih.gov

Furthermore, flow chemistry and microwave-assisted synthesis could offer advantages in terms of reduced reaction times, improved yields, and enhanced safety for the synthesis of this compound. The use of computational modeling and theoretical calculations could also aid in the design of more efficient synthetic routes by predicting reaction outcomes and optimizing reaction conditions.

Research DirectionPotential MethodologiesExpected Advantages
Regioselective Synthesis Transition-metal-catalyzed C-H functionalizationHigh regioselectivity, reduced number of steps
Efficient Assembly Domino/one-pot reactionsIncreased efficiency, reduced waste
Process Optimization Flow chemistry, microwave-assisted synthesisFaster reaction times, improved yields, enhanced safety
Route Design Computational modelingPredictive power, optimized reaction conditions

Exploration of Undiscovered Reactivity Patterns

The unique electronic nature of this compound, arising from the presence of both an electron-donating hydroxyl group and an electron-withdrawing aldehyde group, suggests a rich and unexplored reactivity profile. The hydroxyl group is expected to increase the electron density of the benzene (B151609) ring, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions. elsevierpure.com Conversely, the aldehyde group deactivates the thiophene (B33073) ring towards electrophilic attack but provides a site for a wide range of nucleophilic additions and condensation reactions. researchgate.net

Future research should systematically investigate the reactivity of both the aromatic core and the aldehyde functionality. This could include exploring its participation in various name reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. nih.gov The potential for intramolecular reactions, possibly involving both the hydroxyl and aldehyde groups, could lead to the formation of novel tricyclic heterocyclic systems. rsc.org

A detailed study of the compound's acidity, basicity, and susceptibility to oxidation and reduction would also provide valuable insights into its chemical behavior. elsevierpure.com Understanding these fundamental reactivity patterns is crucial for unlocking the full synthetic potential of this molecule as a building block for more complex structures.

Reaction TypePotential ReactivityPossible Outcomes
Electrophilic Aromatic Substitution Enhanced reactivity of the benzene ringRegioselective functionalization at positions ortho and para to the hydroxyl group
Nucleophilic Addition to Aldehyde Standard aldehyde reactivityFormation of alcohols, imines, oximes, etc.
Condensation Reactions Knoevenagel, Wittig, etc.Synthesis of extended conjugated systems
Cross-Coupling Reactions Suzuki, Heck, Sonogashira, etc. (after conversion of OH to a triflate)C-C bond formation for the synthesis of complex derivatives
Intramolecular Cyclization Reaction between hydroxyl and aldehyde or its derivativesFormation of novel fused heterocyclic systems

Advanced Applications in Emerging Technologies

The unique structural features of this compound suggest its potential for application in several emerging technologies. In the field of materials science, the combination of a rigid, planar benzothiophene core with functional groups capable of hydrogen bonding (hydroxyl) and further chemical modification (aldehyde) makes it an interesting candidate for the development of novel organic materials.

Derivatives of this compound could be explored as organic semiconductors. acs.orgsemanticscholar.org The benzothiophene moiety is known to facilitate charge transport, and appropriate functionalization can tune the material's electronic properties for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The hydroxyl group could also be used to anchor the molecule to surfaces or to influence its self-assembly into well-ordered thin films, which is crucial for device performance. researchgate.net

In the realm of medicinal chemistry, the scaffold of this compound could serve as a starting point for the design of new therapeutic agents. researchgate.netnih.gov The aldehyde can be readily converted into a variety of other functional groups, allowing for the generation of a library of derivatives for biological screening. nih.gov Given the prevalence of the benzothiophene core in bioactive molecules, these new derivatives could exhibit a range of pharmacological activities. ktu.edu

Furthermore, the potential for this molecule and its derivatives to exhibit interesting photophysical properties, such as fluorescence, could lead to applications in chemical sensing and bioimaging. nih.govspiedigitallibrary.org

Technology AreaPotential ApplicationRationale
Organic Electronics Organic semiconductors in OFETs, OPVs, OLEDsBenzothiophene core for charge transport, functional groups for tuning properties and morphology
Medicinal Chemistry Scaffolds for drug discoveryBenzothiophene as a privileged structure, aldehyde as a versatile synthetic handle
Sensing and Imaging Fluorescent probesPotential for tunable photophysical properties upon derivatization

Q & A

What are the established synthetic routes for 4-Hydroxy-1-benzothiophene-2-carbaldehyde, and how can reaction conditions be optimized?

Basic:
The synthesis of benzothiophene carbaldehyde derivatives often involves cyclization or functionalization of pre-aromatic precursors. For example, one-pot reactions using copper(I) catalysts (e.g., CuI) under controlled temperatures (80–100°C) can yield aldehydes via oxidation of alcohol intermediates . Key reagents include methylthiobenzene derivatives and oxidizing agents like molecular oxygen.

Advanced:
Optimization strategies include:

  • By-product mitigation : Varying solvent polarity (e.g., DMF vs. THF) to suppress side reactions.
  • Catalyst tuning : Testing palladium or ruthenium complexes to improve regioselectivity .
  • Kinetic analysis : Using in-situ NMR or HPLC to monitor intermediate formation and adjust reaction time/temperature .

How can structural contradictions in crystallographic data for this compound be resolved?

Basic:
X-ray crystallography remains the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. Mercury CSD 2.0 allows visualization of packing patterns and hydrogen-bonding networks .

Advanced:
For disordered structures or twinned crystals:

  • Multi-solution approaches : Employ SHELXD for experimental phasing and compare multiple refinement models .
  • Hydrogen-bond analysis : Apply graph-set theory (Etter’s formalism) to validate intermolecular interactions against established patterns .

What safety protocols are critical when handling this compound?

Basic:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Exposure response : Flush eyes/skin with water for 15 minutes; consult a physician if ingested .

Advanced:

  • Toxicity assessment : Given limited toxicological data (), conduct Ames tests or zebrafish embryo assays to evaluate mutagenicity/teratogenicity .
  • Waste management : Use activated carbon filtration for aqueous waste containing aldehyde groups to prevent environmental release .

How can computational methods aid in predicting the reactivity of this compound?

Basic:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites at the aldehyde group and thiophene ring, guiding functionalization strategies .

Advanced:

  • Reaction pathway modeling : Use Gaussian or ORCA to simulate transition states for nucleophilic attacks on the aldehyde .
  • Solvent effects : COSMO-RS simulations to assess solvent polarity’s impact on reaction yields .

What analytical techniques are recommended for characterizing purity and stability?

Basic:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns.
  • Spectroscopy : FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (aldehyde proton δ 9.8–10.2 ppm) .

Advanced:

  • Stability studies : Accelerated degradation tests (40°C/75% RH) with LC-MS to identify degradation products .
  • Crystallinity analysis : Pair PXRD with DSC to detect polymorphic transitions affecting solubility .

How should researchers address discrepancies between experimental and computational data?

Basic:
Re-validate computational parameters (e.g., basis sets, solvent models). Cross-check with experimental NMR/IR data .

Advanced:

  • Error analysis : Use Monte Carlo simulations to quantify uncertainty in DFT-predicted bond angles .
  • Multi-method validation : Compare results from DFT, MP2, and CCSD(T) to identify systematic biases .

What role does hydrogen bonding play in the compound’s solid-state properties?

Advanced:

  • Packing motifs : Hydrogen bonds between the hydroxyl and aldehyde groups (O–H···O=C) form dimeric units, influencing melting points and solubility .
  • Thermal analysis : TGA-DSC reveals decomposition pathways linked to hydrogen-bond network stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.